molecular formula C10H16ClFN2O B6191990 4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride CAS No. 1625678-84-3

4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride

Cat. No.: B6191990
CAS No.: 1625678-84-3
M. Wt: 234.7
InChI Key:
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Description

4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride is a chemical compound with a molecular formula of C10H15FN2O·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a dimethylamino group, an ethoxy group, and a fluorine atom attached to an aniline ring, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides and halides, with reactions typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can lead to various functionalized derivatives.

Scientific Research Applications

4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. The combination of the dimethylamino and ethoxy groups also provides versatility in synthetic applications.

Properties

CAS No.

1625678-84-3

Molecular Formula

C10H16ClFN2O

Molecular Weight

234.7

Purity

95

Origin of Product

United States

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